2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a chemical compound with multifaceted applications in various scientific fields
Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways downstream of c-Met, leading to a decrease in cellular proliferation and survival .
Biochemical Pathways
The compound’s action on c-Met kinase affects several biochemical pathways. The most notable is the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway , which is involved in cell growth, motility, and morphogenesis . Inhibition of c-Met kinase disrupts this pathway, leading to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in potent anti-tumor activity. It has demonstrated excellent activity against A549, MCF-7, and HeLa cancer cell lines . The compound’s ability to intercalate DNA also contributes to its anti-proliferative effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, oxidative conditions can facilitate the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles . .
Biochemical Analysis
Biochemical Properties
The compound, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide, has been found to interact with DNA, specifically intercalating into the DNA structure . This interaction can influence the function of various enzymes and proteins that interact with DNA.
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . It influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its intercalation into DNA . This can lead to changes in gene expression and can affect the activity of enzymes that interact with DNA.
Temporal Effects in Laboratory Settings
It has been found to have potent anti-proliferative effects against various cancer cell lines .
Subcellular Localization
The subcellular localization of this compound is likely to be the nucleus, given its interaction with DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves a multi-step reaction pathway. Starting materials such as quinoxaline derivatives and triazole compounds are typically subjected to condensation reactions under controlled temperatures and in the presence of suitable catalysts. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to temperatures around 100°C to 150°C.
Industrial Production Methods
Industrial production methods may involve large-scale reactors where the synthesis is optimized for high yield and purity. Parameters such as pressure, temperature, and reaction time are closely monitored. Purification processes typically include recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form oxides.
Reduction: : Can be reduced under appropriate conditions, often involving hydrogenation.
Substitution: : Exhibits substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2) in the presence of a palladium catalyst.
Nucleophiles: : Halide ions, amines.
Major Products
Major products formed include derivatives with modified functional groups that can lead to new compounds with potentially enhanced properties or different applications.
Scientific Research Applications
The compound has a broad range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its possible therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: : Applied in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-chlorophenyl)acetamide
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methoxy)phenyl)acetamide
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(ethylthio)phenyl)acetamide
Highlighting Its Uniqueness
The presence of the 3-(methylthio)phenyl group in 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide confers unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research and application development.
Properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZPOBMHKUHSBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.